molecular formula C9H9BrO B3226821 3-Bromo-2-ethylbenzaldehyde CAS No. 1258440-77-5

3-Bromo-2-ethylbenzaldehyde

Cat. No. B3226821
CAS RN: 1258440-77-5
M. Wt: 213.07 g/mol
InChI Key: JGEMVIXTIJUDTF-UHFFFAOYSA-N
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Description

3-Bromo-2-ethylbenzaldehyde is a chemical compound that belongs to the family of benzaldehyde derivatives. It is commonly used in organic synthesis for the preparation of various organic compounds. This compound has a wide range of applications in scientific research, especially in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethylbenzaldehyde is not fully understood. However, it has been reported that it inhibits the replication of the HIV virus by inhibiting the reverse transcriptase enzyme. It also inhibits the replication of the HSV virus by inhibiting the viral DNA polymerase enzyme. The exact mechanism of action of 3-Bromo-2-ethylbenzaldehyde against bacteria is not known.
Biochemical and Physiological Effects:
3-Bromo-2-ethylbenzaldehyde has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has been reported to exhibit hepatoprotective activity by preventing liver damage caused by toxins.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Bromo-2-ethylbenzaldehyde in lab experiments are that it is readily available, easy to synthesize, and exhibits potent biological activity against various pathogens. The limitations of using 3-Bromo-2-ethylbenzaldehyde in lab experiments are that it is toxic and requires careful handling. It also exhibits limited solubility in water, which may limit its use in aqueous-based experiments.

Future Directions

There are several future directions for the research on 3-Bromo-2-ethylbenzaldehyde. One direction is to investigate its potential as a lead compound for the development of new antiviral, antibacterial, and anticancer agents. Another direction is to study its mechanism of action against bacteria and to investigate its potential as a new antibacterial agent. Further research is also needed to investigate its potential as a new anti-inflammatory and hepatoprotective agent.
Conclusion:
In conclusion, 3-Bromo-2-ethylbenzaldehyde is a chemical compound that has various applications in scientific research, especially in the field of medicinal chemistry. It exhibits potent biological activity against various pathogens and has potential as a lead compound for the development of new drugs. Further research is needed to investigate its mechanism of action and to explore its potential as a new antibacterial, anti-inflammatory, and hepatoprotective agent.

Scientific Research Applications

3-Bromo-2-ethylbenzaldehyde has various applications in scientific research, especially in the field of medicinal chemistry. It is used as a starting material for the synthesis of various biologically active compounds such as antiviral, antibacterial, and anticancer agents. It has been reported that 3-Bromo-2-ethylbenzaldehyde exhibits potent inhibitory activity against the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). It also exhibits potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

properties

IUPAC Name

3-bromo-2-ethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-2-8-7(6-11)4-3-5-9(8)10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEMVIXTIJUDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=C1Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-ethylbenzaldehyde

Synthesis routes and methods

Procedure details

To a solution of (3-bromo-2-ethylphenyl)(hydroxy)methanesulfonate (5.26 g, 16.59 mmol) in THF (25 mL) was added HCl (16.59 mL, 49.8 mmol). The mixture was stirred for an hour at rt. THF was removed under the reduced pressure. Residue was dissolved in EtOAc (50 mL) then washed with brine (10 mL). The organic phase was dried over anhydrous sodium sulfate, concentrated under the reduced pressure and dried in vacuum to give 3-bromo-2-ethylbenzaldehyde (2.89 g) as pale yellow oil.
Name
(3-bromo-2-ethylphenyl)(hydroxy)methanesulfonate
Quantity
5.26 g
Type
reactant
Reaction Step One
Name
Quantity
16.59 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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